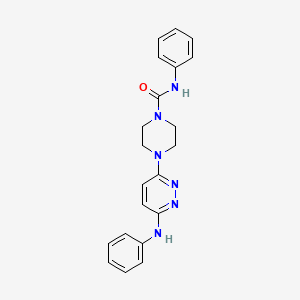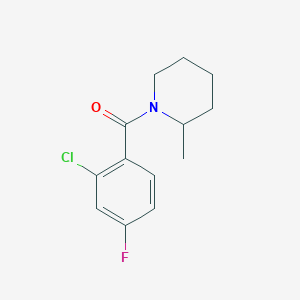![molecular formula C11H13N3O B5362461 2-[(4-methyl-1-phthalazinyl)amino]ethanol](/img/structure/B5362461.png)
2-[(4-methyl-1-phthalazinyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-1-phthalazinyl)amino]ethanol, also known as MPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPE is a derivative of phthalazine and has a unique structure that makes it a promising candidate for various research purposes. In
Mecanismo De Acción
The mechanism of action of 2-[(4-methyl-1-phthalazinyl)amino]ethanol is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and proliferation. This compound may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and cardiovascular disease. In addition, this compound has been found to reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-methyl-1-phthalazinyl)amino]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. This compound has also been shown to have low toxicity, making it safe for use in animal models. However, this compound has some limitations. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, this compound has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-methyl-1-phthalazinyl)amino]ethanol. One area of research could focus on the development of more effective synthesis methods to increase the yield of this compound. Another area of research could focus on the development of this compound derivatives with improved solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[(4-methyl-1-phthalazinyl)amino]ethanol involves the reaction of 4-methylphthalhydrazide with epichlorohydrin followed by the reduction of the intermediate product with sodium borohydride. The final product is obtained after purification through column chromatography. The yield of this compound is typically around 50%.
Aplicaciones Científicas De Investigación
2-[(4-methyl-1-phthalazinyl)amino]ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antimicrobial, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been found to have antiviral activity against herpes simplex virus type 1 and type 2.
Propiedades
IUPAC Name |
2-[(4-methylphthalazin-1-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-9-4-2-3-5-10(9)11(14-13-8)12-6-7-15/h2-5,15H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOBARAMBZNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)
![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)
![7-(3-chlorophenyl)-4-{[1-(methoxymethyl)cyclopropyl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5362388.png)

![N~1~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-D-leucinamide](/img/structure/B5362409.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)

![2-[5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2-furyl]benzonitrile](/img/structure/B5362471.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362478.png)
![2-[2-bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5362482.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5362486.png)
![N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5362493.png)